Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester
CAS No.: 130065-93-9
Cat. No.: VC21223407
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130065-93-9 |
|---|---|
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate |
| Standard InChI | InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3 |
| Standard InChI Key | BONPBMWXPLIRSU-UHFFFAOYSA-N |
| SMILES | CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC |
| Canonical SMILES | CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC |
Introduction
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a complex organic compound with the CAS number 130065-93-9. Its molecular formula is C17H27NO2, and it has a molecular weight of 277.4 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.
Synthesis and Reaction Conditions
The synthesis of Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester typically involves a multi-step process. Factors such as temperature, pressure, and reaction time are critical in optimizing yield and purity during synthesis. The choice of solvent, temperature, and concentration also influences the compound's participation in various chemical reactions.
Biological and Medicinal Applications
Research into Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester focuses on its potential applications in medicinal chemistry. Its lipophilicity, indicated by a high XLogP3-AA value of 5.2, suggests suitability for drug design where lipophilicity plays a crucial role . Detailed studies involving kinetic assays and receptor binding studies are essential for elucidating its mechanisms of action in biological contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume